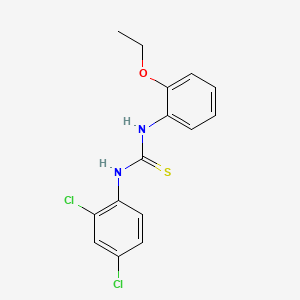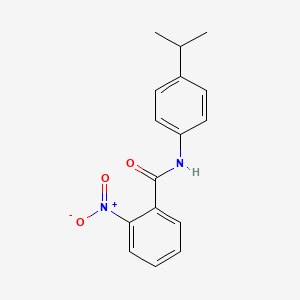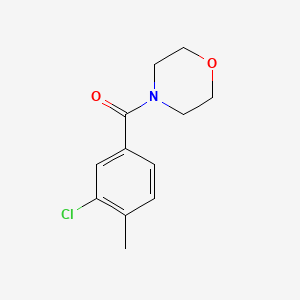![molecular formula C20H19NO6S B5809484 diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate, commonly known as DMMT, is a synthetic compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of DMMT is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes responsible for the deacetylation of histone proteins. HDACs play a crucial role in the regulation of gene expression, and their inhibition by DMMT leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DMNT also inhibits the aggregation of amyloid-beta peptides by binding to them, thereby preventing their accumulation and toxicity.
Biochemical and Physiological Effects:
DMMT has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). DMNT has been reported to improve cognitive function by increasing the levels of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. It also inhibits the formation of reactive oxygen species (ROS), which are responsible for oxidative stress and damage to cells.
実験室実験の利点と制限
DMMT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and its long-term toxicity and side effects are not fully understood. In addition, its efficacy may vary depending on the type of cancer or disease being treated.
将来の方向性
There are several future directions for the research on DMNT. One direction is to further investigate its potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of DMNT. In addition, the development of novel drug delivery systems for DMNT could improve its efficacy and reduce its toxicity. Finally, the investigation of the long-term toxicity and side effects of DMNT is crucial for its clinical translation.
In conclusion, DMNT is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its mechanism of action is well understood, and it has been extensively studied for its anticancer and neuroprotective effects. However, its long-term toxicity and side effects are not fully understood, and further research is needed to fully realize its potential as a therapeutic agent.
合成法
DMMT can be synthesized by the reaction of 2-benzofuran-1-carboxylic acid with thionyl chloride, followed by the reaction with diethyl malonate and methylamine. The final product is obtained by the reaction of the intermediate with ethyl chloroformate in the presence of triethylamine. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
DMMT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. In addition, it has been reported to improve cognitive function in animal models of Parkinson's disease.
特性
IUPAC Name |
diethyl 5-(1-benzofuran-2-carbonylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-4-25-19(23)15-11(3)16(20(24)26-5-2)28-18(15)21-17(22)14-10-12-8-6-7-9-13(12)27-14/h6-10H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZWPSSPOMSGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)






![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)

![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
